1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride
CAS No.: 1823899-72-4
Cat. No.: VC4597028
Molecular Formula: C8H7ClN2O2S
Molecular Weight: 230.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823899-72-4 |
|---|---|
| Molecular Formula | C8H7ClN2O2S |
| Molecular Weight | 230.67 |
| IUPAC Name | 1-methylpyrrolo[2,3-b]pyridine-5-sulfonyl chloride |
| Standard InChI | InChI=1S/C8H7ClN2O2S/c1-11-3-2-6-4-7(14(9,12)13)5-10-8(6)11/h2-5H,1H3 |
| Standard InChI Key | ODXQBKNIFPACOG-UHFFFAOYSA-N |
| SMILES | CN1C=CC2=CC(=CN=C21)S(=O)(=O)Cl |
Introduction
Structural and Molecular Characteristics
The compound’s structure comprises a fused pyrrole-pyridine system, with the methyl group enhancing solubility and the sulfonyl chloride enabling further functionalization. Key structural insights include:
Molecular Framework
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Core structure: Pyrrolo[2,3-b]pyridine, a bicyclic system with a pyrrole ring fused to a pyridine ring .
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Substituents:
Spectroscopic and Computational Data
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Predicted Collision Cross Section (CCS): Ranges from 146.1 Ų ([M+H]⁺) to 160.4 Ų ([M+Na]⁺), indicating moderate polarity .
Synthesis and Optimization
The compound is synthesized via the Vilsmeier-Haack reaction, a widely used method for introducing sulfonyl chloride groups onto aromatic systems.
Key Synthetic Routes
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1. Chlorosulfonation | POCl₃, DMF, 0°C → 60°C | 74–83% | |
| 2. Workup | NaHCO₃, EtOAc extraction | - |
Procedure:
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Phosphorus oxychloride (POCl₃) is added dropwise to dimethylformamide (DMF) at 0°C to generate the chlorosulfonating agent.
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1-Methyl-1H-pyrrolo[2,3-b]pyridine is introduced, and the mixture is stirred at 60°C for 1–4 hours.
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The reaction is quenched with ice-cold NaHCO₃, and the product is extracted with ethyl acetate .
Analytical Validation
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¹H NMR (CDCl₃): δ 3.98 (s, 3H, CH₃), 7.28 (dd, J=7.8, 4.7 Hz, 1H), 7.85 (s, 1H), 8.44 (d, J=4.7 Hz, 1H), 8.55 (d, J=7.8 Hz, 1H), 9.97 (s, 1H, SO₂Cl) .
Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in DMF, DMSO; insoluble in water | |
| LogP | 1.82 (Predicted) |
The sulfonyl chloride group confers high reactivity toward nucleophiles, making the compound hygroscopic and moisture-sensitive .
Applications in Pharmaceutical Research
Kinase Inhibitor Development
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FGFR Inhibitors: Analogous pyrrolo[2,3-b]pyridine derivatives demonstrate nanomolar inhibition of fibroblast growth factor receptors (FGFRs), implicated in oncology .
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SGK-1 Inhibition: Patent WO2006063167A1 highlights pyrrolo[2,3-b]pyridines as serum/glucocorticoid-regulated kinase 1 (SGK-1) inhibitors, potential therapeutics for renal and cardiovascular diseases .
Intermediate for Bioconjugation
The sulfonyl chloride group enables covalent modification of biomolecules (e.g., peptides, antibodies) for targeted drug delivery or diagnostic probes .
| Hazard | Signal Word | Precautionary Measures |
|---|---|---|
| Corrosive (H314) | Danger | P260: Avoid inhalation. P280: Wear gloves/eye protection. P301+P330+P331: If swallowed, rinse mouth; do NOT induce vomiting . |
| Supplier | Purity | Packaging | Price (50 mg) |
|---|---|---|---|
| Wuhan Brin Technology | >95% | 50 mg–1 kg | €534.70 |
| Sigma-Aldrich (Enamine) | >95% | 50 mg | €534.70 |
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